molecular formula C16H16FN3O2 B5566749 N-(3-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide

N-(3-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide

Cat. No.: B5566749
M. Wt: 301.31 g/mol
InChI Key: HXZWYBBHOKXVIN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the pyridine ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the pyridine ring.

    Substitution: Substitution reactions can occur at the fluorophenyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved can vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide
  • N-(3-bromophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide
  • N-(3-methylphenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide

Uniqueness

N-(3-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved efficacy in biological systems.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-12-3-1-4-13(11-12)19-16(21)14-5-2-6-18-15(14)20-7-9-22-10-8-20/h1-6,11H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZWYBBHOKXVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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